molecular formula C22H23N3O3S B11471520 1-Benzoyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL]piperazine

1-Benzoyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL]piperazine

Cat. No.: B11471520
M. Wt: 409.5 g/mol
InChI Key: JQUORZZADNNCPT-UHFFFAOYSA-N
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Description

    1-Benzoyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL]piperazine: , also known by its chemical formula , is a heterocyclic compound.

  • It features a piperazine ring with a benzoyl group (C₆H₅CO-) attached at one end and a thiazole ring (containing sulfur and nitrogen) at the other end.
  • The compound’s structure is characterized by the presence of two methoxy (OCH₃) groups on the phenyl ring.
  • It has various applications in research and industry due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activity (e.g., as ligands for receptors).

      Medicine: Research into its pharmacological properties and potential therapeutic applications.

      Industry: Limited industrial applications, but it may find use in specialized chemical processes.

  • Mechanism of Action

    • The exact mechanism of action remains an active area of research.
    • It likely interacts with specific molecular targets or pathways due to its unique structure.
    • Further studies are needed to elucidate its precise effects.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C22H23N3O3S

    Molecular Weight

    409.5 g/mol

    IUPAC Name

    [4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-phenylmethanone

    InChI

    InChI=1S/C22H23N3O3S/c1-27-19-9-8-17(14-20(19)28-2)18-15-29-22(23-18)25-12-10-24(11-13-25)21(26)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3

    InChI Key

    JQUORZZADNNCPT-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC

    Origin of Product

    United States

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